![molecular formula C19H13N3O3S2 B2656947 Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate CAS No. 681173-87-5](/img/structure/B2656947.png)
Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety, a thiazole ring, and a benzoate ester group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate.
Benzo[d]thiazole derivatives: Compounds such as 2-aminobenzo[d]thiazole and 6-nitrobenzo[d]thiazole are structurally related.
Uniqueness
This compound is unique due to its combination of the benzo[d]thiazole and thiazole rings with a benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or benzo[d]thiazole derivatives .
Properties
IUPAC Name |
methyl 4-[2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c1-25-18(24)12-4-2-11(3-5-12)15-9-26-19(21-15)22-17(23)13-6-7-14-16(8-13)27-10-20-14/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELBBSAWZEWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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